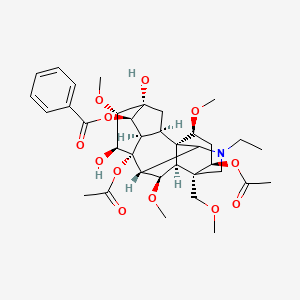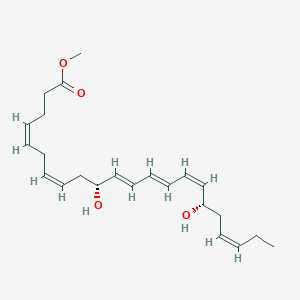
Protectin D1 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protectin D1 methyl ester is an esterified form of the specialized pro-resolving mediator protectin D1. Protectin D1 is a member of the class of specialized pro-resolving mediators, which are derived from polyunsaturated fatty acids and possess strong anti-inflammatory, anti-apoptotic, and neuroprotective activities . This compound retains these properties and is used in various scientific research applications.
Preparation Methods
The synthesis of protectin D1 methyl ester involves several steps, starting from docosahexaenoic acid (DHA). The key features of the synthetic route include a stereocontrolled Evans-aldol reaction with Nagao’s chiral auxiliary and a highly selective Lindlar reduction of an internal alkyne . The final step involves the reduction of the conjugated alkyne to the methyl ester . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
Protectin D1 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: The conjugated alkyne can be selectively reduced to form the methyl ester.
Substitution: It can undergo substitution reactions at the hydroxyl and carboxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like Lindlar’s catalyst, and various nucleophiles for substitution reactions. The major products formed from these reactions include oxygenated derivatives and reduced forms of the compound .
Scientific Research Applications
Protectin D1 methyl ester has a wide range of scientific research applications, including:
Mechanism of Action
Protectin D1 methyl ester exerts its effects through several molecular targets and pathways:
Anti-inflammatory: It reduces the infiltration of neutrophils and stimulates the efferocytosis of neutrophils.
Neuroprotective: It protects neural tissues from oxidative stress and inflammation.
Cardioprotective: It regulates the PI3K/AKT signaling pathway and up-regulates miRNA-210, reducing oxidative stress and inflammation in myocardial tissues.
Comparison with Similar Compounds
Protectin D1 methyl ester is similar to other specialized pro-resolving mediators, such as:
Maresin 1: Another pro-resolving mediator derived from DHA with anti-inflammatory properties.
Resolvin D1 and Resolvin D3: These compounds also possess anti-inflammatory and pro-resolving activities.
What sets this compound apart is its potent neuroprotective and cardioprotective effects, making it a unique and valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C23H34O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate |
InChI |
InChI=1S/C23H34O4/c1-3-4-11-16-21(24)18-13-9-10-14-19-22(25)17-12-7-5-6-8-15-20-23(26)27-2/h4,6-14,18-19,21-22,24-25H,3,5,15-17,20H2,1-2H3/b8-6-,10-9+,11-4-,12-7-,18-13-,19-14+/t21-,22+/m0/s1 |
InChI Key |
ZWYWDYYLNRVEOD-UXJCUXGASA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)OC)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10828870.png)

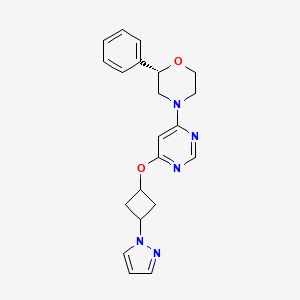
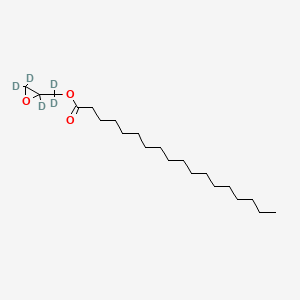
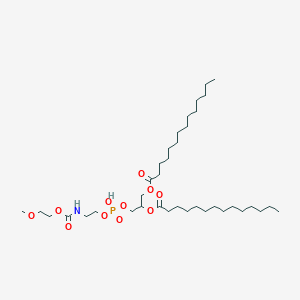

![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)
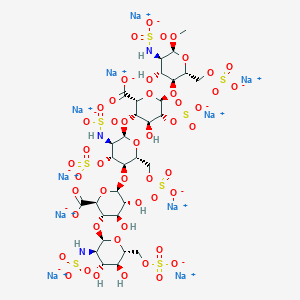

![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
